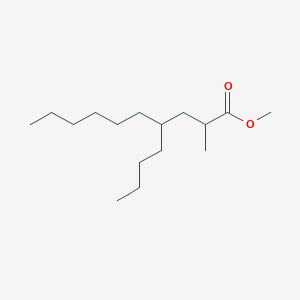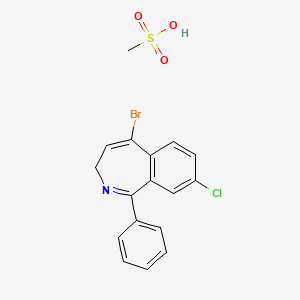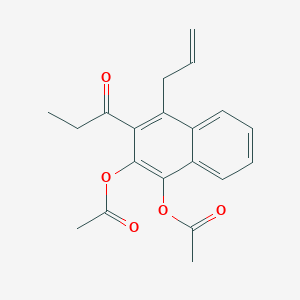![molecular formula C18H22O3 B14401347 [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol CAS No. 86137-30-6](/img/structure/B14401347.png)
[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of methoxy groups at the 1 and 4 positions, a pent-1-en-1-yl group at the 3 position, and a methanol group at the 2 position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol typically involves multiple steps, including the formation of the naphthalene core, introduction of the methoxy groups, and the addition of the pent-1-en-1-yl and methanol groups. Common synthetic routes may include:
Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Addition of Pent-1-en-1-yl Group: This can be done through alkylation reactions using pent-1-ene and a strong base.
Addition of Methanol Group: This step may involve hydroxylation reactions using methanol and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the double bond in the pent-1-en-1-yl group, converting it to a single bond.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of saturated naphthalenes.
Substitution: Formation of halogenated naphthalenes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving naphthalene derivatives.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pent-1-en-1-yl group can undergo conformational changes, affecting the overall activity of the compound.
Comparison with Similar Compounds
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
- MDMB-4en-PINACA
Comparison:
- Structural Differences: While similar compounds may have methoxy and alkyl groups, the specific positions and types of these groups can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and biological properties.
Properties
CAS No. |
86137-30-6 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(1,4-dimethoxy-3-pent-1-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H22O3/c1-4-5-6-9-15-16(12-19)18(21-3)14-11-8-7-10-13(14)17(15)20-2/h6-11,19H,4-5,12H2,1-3H3 |
InChI Key |
WSYOOYXVMLEUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=C(C2=CC=CC=C2C(=C1CO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)



![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

